

4-Hydroxyquinoline-3-carbonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **4-hydroxyquinoline-3-carbonitrile**. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Physical and Chemical Properties

4-Hydroxyquinoline-3-carbonitrile, with the molecular formula $C_{10}H_6N_2O$ and a molecular weight of 170.17 g/mol, is a heterocyclic aromatic compound.^{[1][2]} While specific experimental data for some of its physical properties are not readily available in the literature, data from closely related analogs such as 4-hydroxyquinoline and its derivatives provide valuable insights.

Table 1: Physical and Chemical Properties of **4-Hydroxyquinoline-3-carbonitrile** and Related Analogs

Property	4-Hydroxyquinoline-3-carbonitrile	4-Hydroxyquinoline	4-Hydroxyquinoline-3-carboxylic acid	Ethyl 4-hydroxyquinoline-3-carboxylate
Molecular Formula	C ₁₀ H ₆ N ₂ O	C ₉ H ₇ NO	C ₁₀ H ₇ NO ₃	C ₁₂ H ₁₁ NO ₃
Molecular Weight	170.17 g/mol	145.16 g/mol	189.17 g/mol	217.22 g/mol
Melting Point	Data not available	200-202 °C[3]	268-273 °C[1]	271 °C[4]
Boiling Point	Data not available	Data not available	Data not available	Data not available
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF.	Soluble in methanol.[3] Soluble in DMF (2 mg/ml), DMSO (5 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (1 mg/ml).[5]	Data not available	Data not available
pKa (Strongest Acidic)	Data not available	11.36 (Predicted) [6]	Data not available	Data not available
pKa (Strongest Basic)	Data not available	0.82 (Predicted) [6]	Data not available	Data not available
LogP	1.81 (Predicted) [1]	1.95 (Predicted) [6]	Data not available	Data not available

Experimental Protocols

Synthesis of 4-Hydroxyquinoline-3-carbonitrile (Gould-Jacobs Reaction)

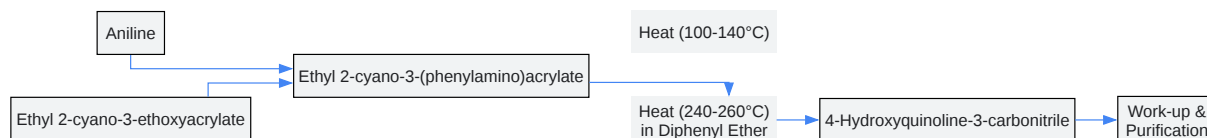
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines. [6][7][8] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. A plausible synthetic route to **4-hydroxyquinoline-3-carbonitrile** is adapted from the general principles of the Gould-Jacobs reaction.

Materials:

- Aniline
- Ethyl 2-cyano-3-ethoxyacrylate (or a similar reactive methylene compound)
- High-boiling point solvent (e.g., diphenyl ether, Dowtherm)
- Ethanol
- Hexane
- Sodium hydroxide (for potential hydrolysis of an ester intermediate)
- Hydrochloric acid (for potential decarboxylation)

Procedure:

- **Condensation:** A mixture of aniline and ethyl 2-cyano-3-ethoxyacrylate is heated, often at temperatures around 100-140°C. This step results in the formation of an intermediate, ethyl 2-cyano-3-(phenylamino)acrylate, with the elimination of ethanol.[7]
- **Cyclization:** The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, at temperatures typically ranging from 240-260°C.[9] This high-temperature step induces an intramolecular cyclization to form the quinoline ring system.
- **Work-up and Purification:** After cooling, a non-polar solvent like hexane is added to precipitate the crude product. The solid is then collected by filtration and washed with a suitable solvent.[10] Purification can be achieved by recrystallization from a solvent such as ethanol.[11]



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Gould-Jacobs synthesis workflow for **4-hydroxyquinoline-3-carbonitrile**.

Spectroscopic Characterization

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[5] The choice of solvent is crucial due to potential tautomerism between the 4-hydroxy and 4-oxo forms.

¹H NMR Spectroscopy Protocol:[12]

- Instrument: 400 MHz (or higher) NMR spectrometer
- Pulse Sequence: Standard single-pulse experiment
- Temperature: 298 K
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Protocol:[12]

- Instrument: 100 MHz (or higher) NMR spectrometer
- Pulse Sequence: Proton-decoupled pulse sequence
- Temperature: 298 K

- Number of Scans: 1024 or more
- Relaxation Delay: 2-5 seconds

Sample Preparation (ATR Method):[\[12\]](#)

A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol:[\[12\]](#)

- Instrument: Fourier Transform Infrared (FTIR) spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Sample Preparation (Electrospray Ionization - ESI):[\[12\]](#)

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Mass Spectrometry Protocol (ESI-MS):[\[12\]](#)

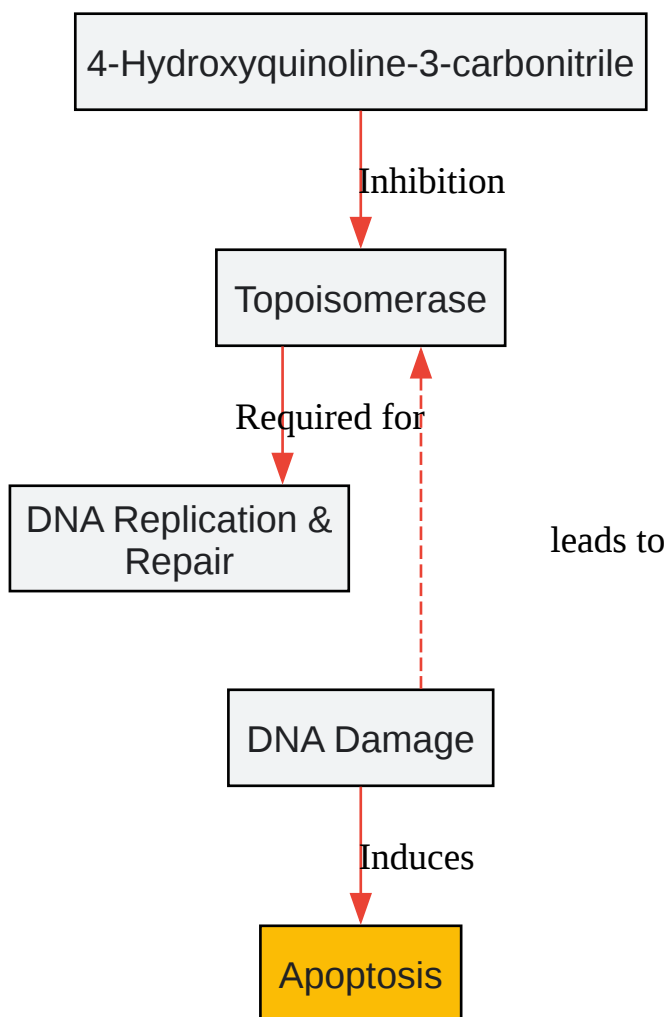
- Instrument: Mass spectrometer with an ESI source
- Ionization Mode: Positive or negative ion mode
- Mass Range: m/z 50-500
- Capillary Voltage: 3-5 kV

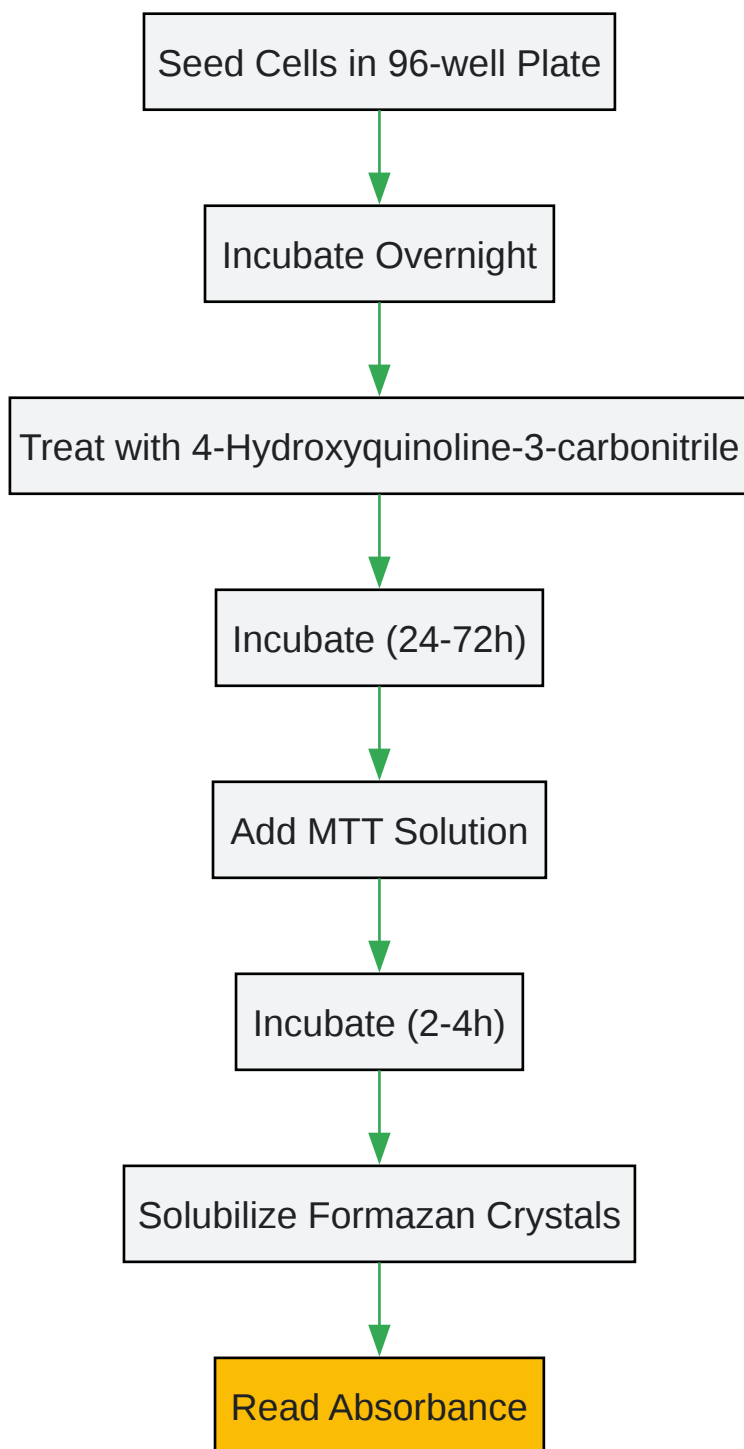
Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of **4-hydroxyquinoline-3-carbonitrile** is limited, the broader class of 4-hydroxyquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer and anti-HIV activities.^{[10][13]}

Potential as an Anticancer Agent

Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.^{[13][14][15]} The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. One such class of enzymes is the topoisomerases, which are crucial for DNA replication and repair. Inhibition of topoisomerases leads to DNA damage and ultimately apoptosis.





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